2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid
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Overview
Description
2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid is a compound with a unique structure that includes an oxirane ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The resulting epoxide can then be subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The acetic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxirane-containing molecules and acetic acid derivatives. Examples include:
- 2,3-epoxybutanoic acid
- 2,3-epoxypropanoic acid
- 2,3-epoxy-3-phenylpropanoic acid
Uniqueness
2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid is unique due to the presence of both an oxirane ring and an acetic acid group in its structure.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(3-ethenyloxiran-2-yl)acetic acid |
InChI |
InChI=1S/C6H8O3/c1-2-4-5(9-4)3-6(7)8/h2,4-5H,1,3H2,(H,7,8) |
InChI Key |
ZQOISUAETPFTAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(O1)CC(=O)O |
Origin of Product |
United States |
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